Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 946228-50-8
VCID: VC5482645
InChI: InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3
SMILES: CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.47

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate

CAS No.: 946228-50-8

Cat. No.: VC5482645

Molecular Formula: C19H15N3O3S2

Molecular Weight: 397.47

* For research use only. Not for human or veterinary use.

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate - 946228-50-8

Specification

CAS No. 946228-50-8
Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
IUPAC Name methyl 5-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate
Standard InChI InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3
Standard InChI Key QTCOYVJTCXJLQL-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a thiazolo[4,5-d]pyridazine core fused with a furan-2-carboxylate moiety via a thioether linkage. The IUPAC name—methyl 5-[(2-methyl-7-phenyl- thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate—reflects its multicomponent architecture. Key features include:

  • Thiazolo[4,5-d]pyridazine system: A bicyclic framework combining thiazole and pyridazine rings, known for electronic richness and hydrogen-bonding capabilities.

  • 2-Methyl substitution: Enhances steric bulk at the thiazole ring, potentially influencing target binding.

  • 7-Phenyl group: Introduces aromaticity and lipophilicity, aiding membrane permeability.

  • Furan-2-carboxylate ester: Provides a polar terminus for solubility modulation and metabolic stability.

Table 1: Molecular Descriptors

PropertyValue
CAS No.946228-50-8
Molecular FormulaC19H15N3O3S2\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight397.47 g/mol
SMILESCC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
InChIKeyQTCOYVJTCXJLQL-UHFFFAOYSA-N

The furan-thioether linkage (SCC3=CC=C(O3)C(=O)OC) confers conformational flexibility, enabling interactions with diverse biological targets.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate involves multistep reactions, typically proceeding through:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazolo[4,5-d]pyridazine core.

  • Sulfur alkylation: Introduction of the thioether bridge via nucleophilic substitution between a thiolate intermediate and a halogenated furan ester.

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide.

Reaction optimization focuses on controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yields, which range from 45% to 65% in reported protocols.

Stability and Solubility

Biological Activities and Mechanisms

Table 2: Comparative Anticancer Activity of Thiazolo[4,5-d]Pyridazine Derivatives

CompoundTarget PathwayIC50 (μM)Source
2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-amineEGFR inhibition0.12
Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylateApoptosis inductionN/A

Anti-Inflammatory Activity

The furan-carboxylate moiety may attenuate inflammation by inhibiting cyclooxygenase-2 (COX-2) or NF-κB signaling. In silico docking studies predict a binding affinity (KdK_d) of 8.3 nM for COX-2, though experimental validation is pending.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • 2-Methyl group: Enhances metabolic stability by reducing cytochrome P450 oxidation.

  • 7-Phenyl group: Improves target affinity through π-π stacking with aromatic residues in enzymes .

  • Furan-2-carboxylate: Balances lipophilicity and solubility, optimizing pharmacokinetics.

Patent Landscape

Patent WO2012035423A2 discloses thiazolo[5,4-d]pyrimidines with 4-fluorophenyl substituents showing IC50 values <100 nM against leukemia cell lines . While the present compound differs in core structure (pyridazine vs. pyrimidine), shared pharmacophores suggest overlapping mechanisms .

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